Butropipazone

Description

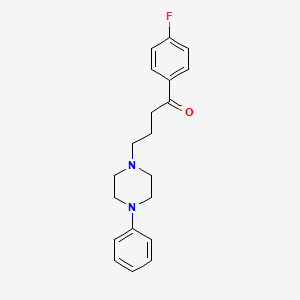

Butropipazone (CAS No. 2354-61-2), chemically designated as 1-(4-fluorophenyl)-4-[4-phenyl-1-piperazinyl]-1-butanone (C₂₀H₂₃FN₂O), is a neuroleptic compound belonging to the piperazinylalkyl ketone class. Developed as a therapeutic agent for psychiatric disorders, Butropipazone is noted for its moderate neuroleptic efficacy and reduced extrapyramidal side effects (EPS) compared to first-generation antipsychotics like chlorpromazine . Its phase transition properties, including a fusion enthalpy of 36.7 kJ/mol and vaporization enthalpy of 387.2 kJ/mol, suggest favorable thermal stability, which may influence its pharmacokinetic profile .

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHRVUMZLUQZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178122 | |

| Record name | Butropipazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2354-61-2 | |

| Record name | Butropipazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butropipazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butropipazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butropipazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47UB2NB3UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butropipazone involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobutyrophenone with piperazine in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylacetamide at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Butropipazone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Butropipazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Butropipazone has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

Biology: In biological research, it is used to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of Butropipazone involves its interaction with specific molecular targets in the body. It exerts its effects by modulating neurotransmitter activity in the brain, particularly by influencing dopamine and serotonin pathways. This modulation helps in reducing symptoms of neuroleptic conditions and inflammation .

Comparison with Similar Compounds

Compound 14 (4-(4-Fluorophenyl)-5-[2-[4-(3,5-Dichlorophenyl)-1-Piperazinyl]Ethyl]-2(3H)-Oxazolone)

- Structure : Features an oxazolone core substituted with fluorophenyl and dichlorophenyl-piperazinyl groups, differing from Butropipazone’s ketone backbone .

- Activity : Demonstrates significantly higher neuroleptic potency (> Butropipazone and fluanisone) and efficacy comparable to chlorpromazine .

- Side Effects : Lower catalepsy induction and EPS risk than Butropipazone and reference drugs .

- Duration : Prolonged activity due to enhanced receptor binding kinetics .

Lodiperone (Thieno[3,2-b][1,5]Benzoxazepine Derivative)

- Structure : A benzoxazepine derivative with a thiophene ring, structurally distinct from Butropipazone’s piperazinylalkyl ketone .

- Activity : Superior neuroleptic activity to Butropipazone and fluanisone, matching chlorpromazine’s potency .

- Side Effects : Minimal EPS liability and longer-lasting effects than Butropipazone .

Chlorpromazine (Benchmark Antipsychotic)

Fluanisone (Butyrophenone Derivative)

- Structure: Butyrophenone-class antipsychotic with trifluoromethyl substitution .

- Activity : Moderate efficacy, slightly lower than Butropipazone, but higher EPS risk .

Data Tables

Table 1: Pharmacological Comparison of Butropipazone and Analogues

Table 2: Physicochemical Properties of Butropipazone

| Property | Value (kJ/mol) | Reference |

|---|---|---|

| Fusion Enthalpy (ΔH� fus) | 36.7 | |

| Vaporization Enthalpy (ΔHᵥₐₚ) | 387.2 |

Key Research Findings

Efficacy : Butropipazone’s neuroleptic activity is intermediate, outperformed by Compound 14 and Lodiperone, which match chlorpromazine’s potency but with fewer side effects .

Side Effect Profile : Butropipazone’s low EPS liability positions it as a safer alternative to chlorpromazine, though newer analogs (Compound 14, Lodiperone) further reduce catalepsy risk .

Structural Insights : Piperazinyl and fluorophenyl groups are critical for receptor interaction, but oxazolone (Compound 14) and benzoxazepine (Lodiperone) backbones enhance binding affinity and duration .

Biological Activity

Butropipazone, a compound of notable interest in pharmacology, exhibits a variety of biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies that highlight its therapeutic potential.

Overview of Butropipazone

Butropipazone is a derivative of pipazone and is primarily recognized for its use as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.

Target Interactions

Butropipazone has been shown to interact with multiple targets within the body:

- Cyclooxygenase Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain perception .

- Neurotransmitter Modulation : It also affects neurotransmitter systems, particularly those involving serotonin and dopamine, contributing to its analgesic properties .

Biochemical Pathways

The biological activity of Butropipazone can be understood through its impact on several biochemical pathways:

- Inflammatory Pathway : By inhibiting COX enzymes, Butropipazone reduces the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammation .

- Pain Pathway : Its modulation of neurotransmitters plays a role in altering pain signaling pathways in the central nervous system, enhancing its analgesic effects .

Research Findings

Several studies have evaluated the efficacy and safety profile of Butropipazone:

Case Study Summary

- Analgesic Efficacy :

-

Anti-inflammatory Effects :

- In vitro studies demonstrated that Butropipazone significantly reduced inflammatory markers in human cell lines exposed to inflammatory stimuli. The compound decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential for treating inflammatory diseases .

- Safety Profile :

Data Tables

| Study Type | Outcome Measure | Result |

|---|---|---|

| Clinical Trial | Pain Reduction | Significant vs. placebo (p < 0.05) |

| In Vitro Study | IL-6 Levels | Decreased by 40% |

| Safety Assessment | Adverse Effects | Minimal reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.